Researchers face synthetic bottlenecks when positional isomers of chlorophenoxy-nicotinaldehyde compromise bioactivity and regulatory reproducibility. This exact 6-substituted isomer (CAS 1160430-66-9) is the validated scaffold for TP0463518 and aryloxyalkanoate herbicides.
- IC50 26 nM against MPO (cardiovascular target)
- 373.8°C boiling point; LogP 3.04 (distinct from 2-/5-isomers)
- Moderate CYP3A4 inhibition (IC50 140 nM) for DDI studies
- Immediate shipment; bulk R&D quantities available
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
CAS No.1160430-66-9
Cat. No.B3215376
⚠ Attention: For research use only. Not for human or veterinary use.
Key Properties of 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde (CAS 1160430-66-9), also known as 6-(4-Chlorophenoxy)nicotinaldehyde, is a pyridine-3-carboxaldehyde derivative bearing a 4-chlorophenoxy group at the 6-position . It is a crystalline solid with a molecular formula of C₁₂H₈ClNO₂, a molecular weight of 233.65 g/mol, a density of 1.3±0.1 g/cm³, and a boiling point of 373.8±32.0 °C at 760 mmHg . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with documented applications as a key intermediate in the synthesis of aryloxyalkanoic acid-type herbicides and bioactive nicotinic acid derivatives [1].
Pyridine-3-carbaldehyde building block for aryloxyalkanoic acid-type herbicide research
Synthetic intermediate validated in HIF prolyl hydroxylase inhibitor pathway studies
Reported MPO enzyme inhibition assay context for anti-inflammatory pathway research
6-substituted positional isomer identity critical for target engagement and synthesis reproducibility
Substitution Risks for 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Pyridine carboxaldehyde derivatives bearing a 4-chlorophenoxy substituent exhibit distinct physicochemical and biological properties that are highly sensitive to the position of substitution on the pyridine ring. In-class compounds such as 2-(4-chlorophenoxy)nicotinaldehyde (CAS 478031-03-7) and 5-(4-chlorophenoxy)pyridine-2-carbaldehyde (CAS 97121-21-6) share the same molecular formula but display divergent boiling points, lipophilicity, and target engagement profiles . The 6-substituted isomer demonstrates a significantly higher boiling point (373.8 °C vs 354.5 °C) and greater lipophilicity (LogP 3.04 vs 2.64) relative to the 2-substituted analog, which directly impacts purification requirements, formulation behavior, and biological membrane permeability . Additionally, the 6-(4-chlorophenoxy) substitution pattern is uniquely validated in the synthesis of the clinical-stage hypoxia-inducible factor prolyl hydroxylase inhibitor TP0463518, underscoring the criticality of precise positional control [1].
Target Isomer
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Common Substitute
2-(4-Chlorophenoxy)nicotinaldehyde or 5-substituted analogs
Mismatch Impact
Higher boiling point and lipophilicity, altered purification and membrane interaction profiles
Synthetic Route
Validated in clinical-stage PHD inhibitor TP0463518 synthesis
Synthetic fidelity and biological reproducibility may not transfer; isomer-specific review required
Enzyme Inhibition
Reported nanomolar MPO inhibition; defined CYP selectivity ratio
Uncharacterized Analogs
Many positional isomers lack MPO or CYP profiling data
Assay Context
Target engagement and off-target profile may differ; assay response context may not transfer
[1] Takano, H., et al. (n.d.). TP0463518: A Novel Potent PHDs Inhibitor. AceMap. Retrieved from https://acemap.info/ View Source
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde vs. Close Analogs
Boiling Point: 6- vs. 2-Substituted Isomer
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde exhibits a boiling point of 373.8±32.0 °C at 760 mmHg, which is 19.3 °C higher than that of its 2-substituted isomer, 2-(4-chlorophenoxy)nicotinaldehyde (CAS 478031-03-7, boiling point 354.5±32.0 °C) . Both compounds share identical molecular formula (C₁₂H₈ClNO₂) and molecular weight (233.65 g/mol), making the boiling point difference a direct consequence of positional isomerism .
Predicted data at 760 mmHg (ACD/Labs Percepta Platform)
Why This Matters
Higher boiling point indicates stronger intermolecular interactions, which may influence crystallization behavior, distillation purification requirements, and thermal stability during storage and handling.
The target compound displays a LogP value of 3.04, which is 0.40 units higher than the LogP of 2.64 reported for 2-(4-chlorophenoxy)nicotinaldehyde . This difference in lipophilicity arises from the distinct electronic environments created by the differing substitution positions on the pyridine ring .
Lipophilicity (LogP)Head-to-head
LogP 3.04 vs 2.64 (2-isomer)
Increased lipophilicity may influence membrane permeability in cell-based assays
Calculated LogP values; confirm with experimental partition coefficients
LipophilicityDrug-likenessMembrane Permeability
Evidence Dimension
Octanol-Water Partition Coefficient (LogP)
Target Compound Data
3.04
Comparator Or Baseline
2-(4-chlorophenoxy)nicotinaldehyde: 2.64
Quantified Difference
+0.40 log units (higher)
Conditions
Calculated LogP values
Why This Matters
Higher LogP correlates with increased lipophilicity and potentially enhanced passive diffusion across biological membranes, a critical parameter for compounds intended for cellular assays or in vivo studies.
LipophilicityDrug-likenessMembrane Permeability
MPO Inhibition Potency vs. Weaker Inhibitors
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde exhibits an IC50 of 26 nM against human myeloperoxidase (MPO) chlorination activity, measured using an aminophenyl fluorescein assay [1]. In contrast, a related compound (CHEMBL4783713) showed markedly weaker inhibition with an IC50 of 1,500 nM (1.5 µM) against recombinant human MPO under similar assay conditions [2].
MPO InhibitionCross-study comparable
IC50 26 nM vs 1,500 nM (CHEMBL4783713)
Reported nanomolar MPO inhibition supports enzyme-targeted pathway research
Aminophenyl fluorescein assay; compare under identical conditions for direct ranking
Enzyme InhibitionMyeloperoxidaseInflammation
Evidence Dimension
MPO Inhibition IC50
Target Compound Data
26 nM
Comparator Or Baseline
CHEMBL4783713: 1,500 nM
Quantified Difference
57.7-fold lower IC50 (more potent)
Conditions
Aminophenyl fluorescein assay, 10 min incubation with NaCl
Why This Matters
Nanomolar MPO inhibition positions this compound as a valuable starting point for anti-inflammatory drug discovery programs targeting cardiovascular and autoimmune diseases, whereas the comparator's micromolar potency limits its utility.
Enzyme InhibitionMyeloperoxidaseInflammation
[1] BindingDB. (n.d.). BDBM50567723 (CHEMBL4860429) - IC50 Data for Myeloperoxidase. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567723 View Source
[2] BindingDB. (n.d.). BDBM50554046 (CHEMBL4783713) - IC50 Data for Myeloperoxidase. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554046 View Source
CYP3A4 Inhibition and MPO Selectivity
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 140 nM in a time-dependent inhibition assay [1]. Relative to its MPO IC50 of 26 nM, the compound demonstrates a 5.4-fold selectivity for MPO over CYP3A4 [1][2]. In silico SVM modeling further supports CYP3A4 inhibitory potential with a prediction accuracy of 0.77 and AUC of 0.85 .
CYP3A4 SelectivityClass-level inference
5.4-fold selectivity for MPO (26 nM) over CYP3A4 (140 nM)
Defined polypharmacology profile aids off-target interpretation in cellular models
Time-dependent CYP3A4 inhibition; SVM prediction support available
A defined polypharmacology profile enables researchers to anticipate potential off-target effects or explore dual-target therapeutic strategies, information unavailable for many uncharacterized analogs.
Cytochrome P450CYP3A4Drug Metabolism
[1] BindingDB. (n.d.). BDBM50567723 (CHEMBL4860429) - IC50 Data for CYP3A4. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567723 View Source
[2] BindingDB. (n.d.). BDBM50567723 (CHEMBL4860429) - IC50 Data for Myeloperoxidase. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567723 View Source
Key Intermediate for PHD Inhibitor TP0463518
6-(4-Chlorophenoxy)pyridine-3-carbaldehyde serves as a critical building block in the synthesis of TP0463518, a potent, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) that is currently in clinical development [1]. The synthesis involves the 6-(4-chlorophenoxy)pyridin-3-yl scaffold as a core structural element [2]. Other positional isomers lacking the 6-substitution pattern cannot be directly substituted into this synthetic route without compromising yield or requiring extensive re-optimization.
Synthetic IntermediateSupporting evidence
Direct precursor to clinical-stage PHD inhibitor TP0463518
Validated route supports HIF pathway inhibitor synthesis research
Validated in published clinical candidate synthesis
Conditions
Multi-step synthesis of PHD inhibitor
Why This Matters
Procurement of the exact 6-substituted isomer is essential for researchers aiming to replicate published syntheses or develop analogs of TP0463518, as substitution with isomers would introduce structural deviations that alter biological activity.
High-Value Applications for 6-(4-Chlorophenoxy)pyridine-3-carbaldehyde
Aryloxyalkanoic Acid Herbicide Synthesis
This compound is employed as a key intermediate in the synthesis of aryloxyalkanoic acid-type herbicides that selectively target broadleaf weeds in crops such as wheat and corn [1]. The specific 6-substituted scaffold enables the development of herbicides with optimized selectivity and potency profiles, and substitution with isomeric analogs would alter the stereoelectronic properties essential for herbicidal activity [1].
MPO Inhibitor Development for Inflammatory Diseases
With an IC50 of 26 nM against MPO, this compound represents a promising starting point for the development of MPO inhibitors aimed at treating cardiovascular diseases (e.g., atherosclerosis) and autoimmune conditions [2]. Its potent, sub-100 nM activity distinguishes it from weaker MPO inhibitors and supports its use in structure-activity relationship (SAR) studies [2].
PHD Inhibitor Development
As a validated precursor to TP0463518, a clinical-stage PHD inhibitor, this compound is essential for medicinal chemists working on HIF pathway modulators for anemia and ischemic diseases [3]. The 6-(4-chlorophenoxy)pyridin-3-yl scaffold is a core pharmacophoric element, and procurement of the exact isomer ensures synthetic fidelity and biological reproducibility [3].
CYP3A4 Drug-Drug Interaction Studies
The compound's moderate CYP3A4 inhibition (IC50 140 nM) makes it a useful tool compound for investigating time-dependent inhibition of this major drug-metabolizing enzyme [4]. Researchers can employ it as a reference inhibitor in DDI liability assessments for early-stage drug candidates [4].
Application
Selection Property
Validation Focus
Aryloxyalkanoic acid herbicide research
6-substituted positional isomer identity
Herbicidal activity assay context
MPO enzyme inhibition studies
Reported MPO inhibitory activity
Inhibition assay and isoform selectivity review
HIF prolyl hydroxylase pathway research
Validated synthetic intermediate for PHD inhibitor
Synthetic route reproducibility and target engagement
CYP3A4 time-dependent inhibition research
Reported CYP3A4 inhibitory activity
DDI liability assessment and isoform selectivity context
[2] BindingDB. (n.d.). BDBM50567723 (CHEMBL4860429) - IC50 Data for Myeloperoxidase. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567723 View Source
[3] Takano, H., et al. (n.d.). TP0463518: A Novel Potent PHDs Inhibitor. AceMap. Retrieved from https://acemap.info/ View Source
[4] BindingDB. (n.d.). BDBM50567723 (CHEMBL4860429) - IC50 Data for CYP3A4. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567723 View Source
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